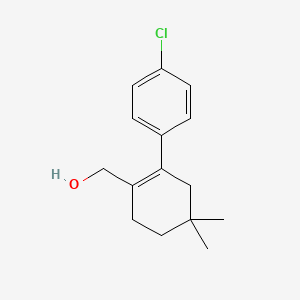

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRTWRMYWVEPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Ambiguity in molecular structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and significant delays in preclinical progression. This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS No. 1228780-51-5)[1][2][3], a substituted cyclohexene derivative and a potential intermediate in pharmaceutical synthesis. We will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the acquisition of data but the strategic logic behind the experimental choices and the synergistic interpretation of the results.

Introduction and Strategic Overview

The target molecule, this compound, presents several key structural features that require unambiguous confirmation: a substituted aromatic ring, a tetrasubstituted double bond within a cyclohexene core, a gem-dimethyl group, and a primary alcohol. The challenge lies in unequivocally establishing the connectivity between these fragments and confirming the substitution pattern on both the cyclohexene and phenyl rings.

Our elucidation strategy is predicated on a logical, stepwise process where each analytical technique provides a unique piece of the structural puzzle. This self-validating workflow ensures that the final proposed structure is supported by a confluence of orthogonal data, establishing a high degree of confidence.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The first step in any elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, from which the elemental composition can be calculated. Furthermore, due to the presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), Low-Resolution Mass Spectrometry (LRMS) will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺)[4][5][6]. This provides immediate evidence for the presence of a single chlorine atom.

Expected Data & Interpretation: The molecular formula for the target compound is C₁₅H₁₉ClO.

| Parameter | Expected Value | Interpretation |

| Calculated Exact Mass | 250.1124 | For the C₁₅H₁₉³⁵ClO isomer. Used for HRMS confirmation. |

| Molecular Ion (M⁺) | m/z 250 | Corresponds to the C₁₅H₁₉³⁵ClO species. |

| Isotopic Peak (M+2) | m/z 252 | Corresponds to the C₁₅H₁₉³⁷ClO species. |

| M⁺ / M+2 Intensity Ratio | ~3:1 | Confirms the presence of one chlorine atom in the molecule[6]. |

| Common Fragments | m/z 232, 219 | Potential loss of H₂O (dehydration, common for alcohols) and subsequent loss of CH₃. |

The observation of a molecular ion cluster at m/z 250/252 with a relative intensity of approximately 3:1 is a powerful, self-validating piece of evidence for a monochlorinated compound[7][8].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the alcohol O-H bond, the C-O bond, aromatic C=C bonds, and the aryl-chlorine bond. The shape of the O-H stretch is particularly diagnostic for alcohols[9][10].

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Rationale |

| ~3350 | Strong, Broad | O-H Stretch (Alcohol) | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols[11][12]. |

| ~3050 | Medium, Sharp | Aromatic C-H Stretch | Indicates the presence of hydrogens on the phenyl ring. |

| ~2960-2850 | Strong, Sharp | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the cyclohexene ring and methyl groups. |

| ~1600, ~1490 | Medium, Sharp | Aromatic C=C Bending | Confirms the presence of the benzene ring[10]. |

| ~1050 | Strong, Sharp | C-O Stretch (Primary Alcohol) | The position is characteristic of a primary alcohol C-C-O asymmetric stretch[11]. |

| ~1090, ~830 | Strong, Sharp | Ar-Cl Stretch / C-H Bend | Confirms the presence of the chlorine substituent and indicates a para-substitution pattern on the aromatic ring. |

The IR spectrum strongly supports the presence of the primary alcohol and the chlorophenyl group, corroborating the information derived from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the detailed connectivity map of the molecule. While ¹H and ¹³C NMR give information about the chemical environment and number of protons and carbons, 2D NMR techniques are essential to piece the fragments together. COSY (Correlation Spectroscopy) identifies proton-proton couplings (³JHH), HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to (¹JCH), and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (²JCH and ³JCH)[13][14]. This suite of experiments is critical for assembling the full structure, especially for connecting quaternary carbons and distinct spin systems[15][16].

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Predicted Data & Interpretation:

| δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | d, J=8.5 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the chlorine atom. The doublet pattern suggests a 1,4-disubstituted ring. |

| ~7.15 | d, J=8.5 Hz | 2H | H-3', H-5' | Aromatic protons meta to the chlorine atom, coupled to H-2'/H-6'. |

| ~4.15 | s | 2H | H-7 | Protons of the CH₂OH group. Being adjacent to the double bond and the hydroxyl group, they are deshielded. The singlet nature indicates no adjacent protons. |

| ~2.20 | t, J=6.0 Hz | 2H | H-3 | Allylic protons on the cyclohexene ring. |

| ~1.90 | s | 1H | OH | The alcohol proton. Often a broad singlet, its chemical shift can vary with concentration and temperature. |

| ~1.65 | t, J=6.0 Hz | 2H | H-5 | Aliphatic protons on the cyclohexene ring. |

| ~1.00 | s | 6H | H-8, H-9 | The two methyl groups at the C4 position. They are equivalent and appear as a sharp singlet as they have no adjacent protons. |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

Predicted Data & Interpretation:

| δ (ppm) | Assignment | Rationale |

| ~140.1 | C-1' | Quaternary aromatic carbon attached to the cyclohexene ring. |

| ~136.5 | C-2 | Vinylic quaternary carbon attached to the chlorophenyl group. |

| ~134.8 | C-1 | Vinylic quaternary carbon attached to the CH₂OH group. |

| ~132.5 | C-4' | Aromatic carbon bearing the chlorine atom. |

| ~129.5 | C-2', C-6' | Aromatic CH carbons ortho to the chlorine. |

| ~128.8 | C-3', C-5' | Aromatic CH carbons meta to the chlorine. |

| ~65.5 | C-7 | Carbon of the CH₂OH group. |

| ~35.0 | C-6 | Aliphatic CH₂ carbon in the cyclohexene ring. |

| ~32.0 | C-4 | Quaternary aliphatic carbon bearing the gem-dimethyl groups. |

| ~28.5 | C-8, C-9 | The two equivalent methyl carbons. |

| ~21.5 | C-3 | Allylic CH₂ carbon. |

| ~19.0 | C-5 | Aliphatic CH₂ carbon. |

2D NMR: Connecting the Pieces

Rationale: The 1D NMR spectra provide strong evidence for the individual components of the molecule, but they do not definitively prove their connectivity. For example, we must confirm the link between the chlorophenyl ring and the C-2 of the cyclohexene ring, and the CH₂OH group to C-1. HMBC is the key experiment for this purpose.

Caption: Key HMBC correlations confirming the molecular backbone.

Key 2D NMR Correlations:

-

HSQC: Confirms all direct one-bond C-H attachments as listed in the ¹H and ¹³C tables. For instance, the proton signal at δ 4.15 correlates with the carbon signal at δ 65.5, confirming the -CH₂OH group.

-

COSY: A crucial correlation between the protons at δ 2.20 (H-3) and δ 1.65 (H-5) would confirm their adjacency in the cyclohexene ring, though this might be a weak four-bond coupling (W-coupling) and may not be observed. A more likely COSY correlation would be between H-3 and H-5 if they are coupled through the saturated part of the ring.

-

HMBC: This is the most powerful experiment for this structure.

-

H-7 (δ 4.15) to C-1 (δ 134.8), C-2 (δ 136.5), and C-6 (δ 35.0): These ³J and ²J correlations definitively place the methanol group on the C-1 vinylic carbon.

-

H-2'/H-6' (δ 7.30) to C-2 (δ 136.5) and C-1' (δ 140.1): This is the critical correlation that connects the chlorophenyl ring to the C-2 position of the cyclohexene ring.

-

H-8/H-9 (δ 1.00) to C-4 (δ 32.0), C-3 (δ 21.5), and C-5 (δ 19.0): These correlations confirm the location of the gem-dimethyl group at the C-4 position.

-

Experimental Protocols

Trustworthiness: The following are generalized but standard operating procedures for the acquisition of high-quality spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

Mass Spectrometry (HRMS-ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Use an internal calibrant (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and use software to generate a list of possible elemental compositions. Compare the isotopic pattern of the molecular ion cluster with the theoretical pattern for a C₁₅H₁₉ClO species.

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the neat compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Method: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum (background correction, ATR correction) and identify characteristic absorption bands corresponding to the functional groups.

NMR Spectroscopy (500 MHz)

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1 second. Process with an exponential line broadening of 0.3 Hz.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse sequences provided by the spectrometer manufacturer[17]. For HMBC, optimize the long-range coupling delay for a J-coupling of 8 Hz to observe typical 2- and 3-bond correlations[18].

-

Data Analysis: Process and analyze all spectra using appropriate NMR software to assign signals and identify correlations.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments provides an unambiguous and definitive structural elucidation of this compound. MS and IR analysis rapidly confirmed the molecular formula and key functional groups, respectively. The detailed ¹H, ¹³C, HSQC, and COSY spectra established the individual spin systems of the chlorophenyl and dimethylcyclohexene fragments. Critically, HMBC provided the unequivocal long-range correlations necessary to connect these fragments, confirming the substitution pattern and completing the structural puzzle. This rigorous, multi-faceted approach exemplifies the gold standard for structural verification in the chemical and pharmaceutical sciences.

References

[19] Benchchem. (n.d.). Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1- carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved from _ [4] Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [5] Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [6] Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. Retrieved from [9] Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [10] OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [7] ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [8] Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep. Retrieved from [12] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [20] JoVE. (n.d.). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from [1] J&K Scientific. (n.d.). This compound. Retrieved from [2] Guidechem. (n.d.). This compound. Retrieved from [13] SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [15] ResearchGate. (2025, August 6). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from [17] NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). Retrieved from [3] BLDpharm. (n.d.). 1228780-51-5|this compound. Retrieved from [16] LearnChemE. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [14] Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Cornell University. (n.d.). Structural Elucidation of An Unknown Compound. eCommons. Retrieved from [18] Journal of Chemical Education. (2016, January 12). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Retrieved from

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. guidechem.com [guidechem.com]

- 3. 1228780-51-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. malayajournal.org [malayajournal.org]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol CAS number 1228780-51-5 properties

An In-Depth Technical Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS: 1228780-51-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound, CAS number 1228780-51-5. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide delves into the compound's structural characteristics, physicochemical properties, synthesis, applications, and safety protocols, with a focus on its critical role as a pharmaceutical intermediate.

Introduction and Strategic Importance

This compound is a complex organic molecule whose significance is intrinsically linked to its role as a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Structurally, it is characterized by a substituted cyclohexene ring bearing a 4-chlorophenyl group, two geminal methyl groups, and a primary alcohol (hydroxymethyl) functional group.[1]

The presence of the chlorinated aromatic ring is a common feature in many biologically active compounds, suggesting potential utility in medicinal chemistry.[1] However, its most prominent and well-documented application is as a key intermediate, specifically designated "ABT-199 Intermediate 2," in the multi-step synthesis of Venetoclax .[2][3] Venetoclax is a potent and selective BCL-2 (B-cell lymphoma 2) inhibitor, a groundbreaking therapy for certain types of leukemia.[4] Understanding the properties and synthesis of this intermediate is therefore crucial for process chemists and developers working on Venetoclax and related analogues.

Molecular Structure and Chemical Identifiers

The precise arrangement of functional groups dictates the reactivity and physical properties of the compound. The gem-dimethyl group on the cyclohexene ring introduces steric hindrance that can influence the molecule's conformational stability.[1]

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1228780-51-5 | [1][5][6][7][8][9][10] |

| Molecular Formula | C₁₅H₁₉ClO | [1][5][7][8] |

| Molecular Weight | 250.76 g/mol | [1][2][5][7] |

| IUPAC Name | (2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl)methanol | [10] |

| SMILES | CC1(C)CCC(CO)=C(C2=CC=C(Cl)C=C2)C1 | [5][7][10] |

| InChI Key | ZTRTWRMYWVEPEP-UHFFFAOYSA-N | [10] |

| MDL Number | MFCD28129722 | [7][9] |

Physicochemical and Handling Properties

While exhaustive experimental data is not publicly available, information from suppliers and safety data sheets allows for the compilation of key properties. The hydroxymethyl group suggests the molecule can act as a hydrogen bond donor, which may influence its solubility in polar solvents.[1]

Table 2: Physicochemical & Handling Data

| Property | Value / Description | Source(s) |

| Appearance | White Powder | [11] |

| Purity | Typically supplied at ≥98% or ≥99% | [5][11] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended at 2-8°C. Keep container tightly sealed. | [5][9][12] |

| Shipping | Typically shipped at room temperature. | [5] |

| Toxicology | The toxicological properties of this product have not been fully investigated. It should be handled as a research chemical with appropriate caution. | [12] |

Synthesis Pathway and Rationale

This compound is not typically a final product but an intermediate. Its synthesis is designed for efficient conversion into the next downstream intermediate. The most direct route involves the reduction of a precursor carbonyl compound.

Core Reaction: Reduction to a Primary Alcohol

This compound is produced via the chemical reduction of its corresponding aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde (often referred to as ABT-199 Intermediate 1).[2] This transformation is a fundamental process in organic chemistry.

Causality of Experimental Choice: The choice of reducing agent is critical and depends on factors such as cost, selectivity, safety, and scale. For the reduction of an aldehyde to a primary alcohol, common laboratory and industrial-scale reagents include:

-

Sodium borohydride (NaBH₄): A mild, selective, and relatively safe reagent that is effective for reducing aldehydes and ketones. It is often chosen for its ease of handling and compatibility with protic solvents like ethanol or methanol.

-

Lithium aluminium hydride (LiAlH₄): A much more powerful and less selective reducing agent. While highly effective, its pyrophoric nature requires strict anhydrous conditions and careful handling, making it less ideal for large-scale industrial processes unless absolutely necessary.

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni). This method is highly efficient and atom-economical but requires specialized high-pressure equipment.

For this specific transformation, sodium borohydride represents a balanced choice for its efficacy and operational safety.

Caption: Workflow for the Synthesis of the Target Compound.

Generalized Experimental Protocol (Reduction using NaBH₄)

-

Dissolution: Dissolve the starting aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde, in a suitable alcohol solvent such as methanol or ethanol in a reaction flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5°C. This is a critical step to control the exothermic nature of the reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath again and carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl).

-

Extraction & Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude this compound by column chromatography or recrystallization to achieve the desired purity (e.g., ≥98%).

Application in the Synthesis of Venetoclax

The primary utility of this compound is as a precursor to 1-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazine.[4] This subsequent step is crucial for building the core structure of Venetoclax.

The Transformation: The hydroxymethyl group (-CH₂OH) of the title compound is an excellent substrate for conversion into a good leaving group. This is typically achieved by converting the alcohol to a tosylate, mesylate, or more directly, a halide (e.g., using thionyl chloride or phosphorus tribromide). This activated intermediate is then susceptible to nucleophilic substitution by piperazine.

Caption: Logical Flow from the Title Compound to the Next Venetoclax Intermediate.

This sequence exemplifies a classic and robust synthetic strategy: converting a poorly reactive functional group (alcohol) into a highly reactive one (alkyl halide/sulfonate) to facilitate the formation of a new carbon-nitrogen bond, which is essential for the final drug structure.

Safety and Handling

As a chemical intermediate whose toxicology is not fully characterized, strict adherence to safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Signal Word: Warning.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective safety goggles, and appropriate lab clothing.[12] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[12]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[12] If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12] In case of eye contact, rinse cautiously with water for several minutes.

-

Disposal: The material should be disposed of in accordance with all federal, state, and local regulations.[12] A common method is to dissolve the compound in a combustible solvent and burn it in a regulated chemical incinerator.[12]

Conclusion

This compound (CAS 1228780-51-5) is a specialty chemical of significant value to the pharmaceutical industry. While its direct applications are limited, its role as a key, non-commercially available intermediate in the synthesis of the anti-cancer drug Venetoclax makes it a compound of high interest. Its synthesis from the corresponding aldehyde is a straightforward reduction, and its primary alcohol functionality is expertly leveraged for subsequent C-N bond formation. Proper understanding of its properties, synthesis, and handling is essential for any scientific professional engaged in the development and manufacturing of Venetoclax.

References

-

This compound| CAS ... . Molepedia. [Link]

-

[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methanol . COLORCOM LTD. [Link]

-

1228780-51-5 | MFCD28129722 | (2-(4-chlorophenyl)-4 ... . AA Blocks. [Link]

-

1228780-51-5,ABT-199 Inter this compound . Taizhou Volsen Chemical Co., Ltd. [Link]

-

Product List . Novachemistry. [Link]

- US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof.

Sources

- 1. CAS 1228780-51-5: (2-(4-chlorophenyl)-4,4-dimethylcyclohex… [cymitquimica.com]

- 2. China Anti-Tumor Intermediates, Anti-Cancer Pharmaceutical Intermediates,Antitumor and Anticancer Drugs Manufacturer [volsenchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1228780-51-5 [chemicalbook.com]

- 7. 1228780-51-5 | this compound | Venetoclax | Ambeed.com [ambeed.com]

- 8. letopharm.com [letopharm.com]

- 9. 1228780-51-5|this compound|BLD Pharm [bldpharm.com]

- 10. jk-sci.com [jk-sci.com]

- 11. [2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methanol, CasNo.1228780-51-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 12. matrixscientific.com [matrixscientific.com]

The Silent Partner: Unraveling the Core Significance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in Apoptosis-Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core significance of the chemical intermediate, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. While this compound does not possess intrinsic biological activity, its pivotal role as a key building block in the synthesis of the potent B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax, places it at the forefront of innovative cancer therapeutics. This document will elucidate the intricate mechanism of action of Venetoclax, thereby highlighting the indispensable contribution of its synthetic precursor. We will explore the fundamental role of the BCL-2 protein in the regulation of apoptosis, the molecular interactions that govern Venetoclax's high-affinity binding, and the downstream signaling cascade that leads to programmed cell death in malignant cells. Furthermore, this guide will delve into the clinical applications of Venetoclax, established experimental protocols for its evaluation, and the emerging mechanisms of resistance.

Introduction: The Unseen Catalyst in a Therapeutic Revolution

In the landscape of targeted cancer therapy, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to a life-saving drug is paved with critical chemical intermediates, the unsung heroes of pharmaceutical synthesis. This compound is one such molecule. While devoid of a direct mechanism of action on biological systems, its intricate three-dimensional structure is a cornerstone in the multi-step synthesis of Venetoclax, a first-in-class, highly selective oral inhibitor of the anti-apoptotic protein BCL-2.[1] The purity and structural integrity of this intermediate are paramount, directly influencing the yield, purity, and ultimately, the efficacy and safety of the final drug product.[1] Understanding the profound impact of the molecule synthesized from this intermediate is to understand the core value of this compound itself.

Venetoclax has revolutionized the treatment of several hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), by reinstating the cell's natural process of programmed cell death, or apoptosis.[2][3] This guide will, therefore, illuminate the mechanism of action of Venetoclax to provide a complete picture of the therapeutic pathway enabled by its crucial synthetic precursor.

The BCL-2 Family: Gatekeepers of Apoptosis

Apoptosis is a fundamental physiological process for the elimination of damaged or unwanted cells, playing a critical role in tissue homeostasis.[4] The B-cell lymphoma 2 (BCL-2) family of proteins are the central regulators of the intrinsic apoptotic pathway.[5][6] This family is comprised of both pro-apoptotic and anti-apoptotic members, and the delicate balance between these opposing factions determines a cell's fate.[4][7]

-

Anti-apoptotic Proteins: BCL-2, BCL-xL, BCL-w, MCL-1, and A1 act as guardians of cell survival. They sequester pro-apoptotic "BH3-only" proteins, preventing them from activating the downstream effectors of apoptosis.[6][7]

-

Pro-apoptotic "BH3-only" Proteins: This group, including BIM, BID, PUMA, and BAD, act as sensors of cellular stress and damage. Upon activation, they bind to and neutralize the anti-apoptotic proteins.[7]

-

Pro-apoptotic Effector Proteins: BAX and BAK are the ultimate executioners of the intrinsic apoptotic pathway. Once liberated from the inhibitory grip of anti-apoptotic proteins, they oligomerize on the outer mitochondrial membrane, leading to its permeabilization.[4][8] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases that dismantle the cell.[4]

In many cancers, particularly hematological malignancies, the overexpression of anti-apoptotic proteins like BCL-2 is a common survival mechanism.[3][9] This overexpression allows cancer cells to evade apoptosis, leading to their uncontrolled proliferation and resistance to conventional therapies.[2]

Venetoclax: A Precision Weapon Against Cancer's Immortality

Venetoclax is a "BH3 mimetic," a small molecule designed to mimic the action of the pro-apoptotic BH3-only proteins.[10] Its mechanism of action is highly specific and potent, directly targeting the BCL-2 protein to restore the natural process of apoptosis.[2][3]

Selective Binding to the BH3 Groove of BCL-2

Venetoclax binds with high affinity and selectivity to a hydrophobic groove on the surface of the BCL-2 protein, known as the BH3-binding groove.[2][11] This is the same site that the native pro-apoptotic BH3-only proteins, such as BIM, use to interact with and be sequestered by BCL-2.[10][12] The unique chemical structure of Venetoclax, derived from intermediates like this compound, allows it to fit snugly into this pocket, displacing the bound BH3-only proteins.[11][13]

Liberation of Pro-Apoptotic Proteins and Induction of Apoptosis

By competitively inhibiting the BCL-2/BIM interaction, Venetoclax effectively liberates pro-apoptotic proteins.[3][9] These freed "death signals" can then activate the effector proteins BAX and BAK.[12][14] The subsequent oligomerization of BAX and BAK on the mitochondrial outer membrane leads to the permeabilization of the membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[2][8]

Figure 1: Venetoclax's mechanism of action.

Experimental Protocols for Evaluating Venetoclax Activity

The elucidation of Venetoclax's mechanism of action has been supported by a variety of in vitro and in vivo experimental techniques.

In Vitro Assessment of BCL-2 Inhibition and Apoptosis Induction

Protocol 1: Competitive Binding Assay

-

Objective: To determine the binding affinity of Venetoclax to the BCL-2 protein.

-

Method: A fluorescence polarization-based competitive binding assay is commonly used. A fluorescently labeled BH3 peptide is incubated with recombinant BCL-2 protein.

-

Procedure:

-

Increasing concentrations of Venetoclax are added to the BCL-2/BH3 peptide mixture.

-

The displacement of the fluorescent peptide by Venetoclax results in a decrease in fluorescence polarization.

-

The IC50 value (the concentration of Venetoclax that displaces 50% of the bound peptide) is calculated to determine binding affinity.

-

Protocol 2: Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of Venetoclax on cancer cell lines.

-

Method: Cancer cell lines with known BCL-2 expression levels are treated with Venetoclax.

-

Procedure:

-

Cell Viability: Assays such as MTT or CellTiter-Glo® are used to measure the metabolic activity of viable cells after a set incubation period.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

Caspase Activation: Caspase-3/7 activity assays can be used to measure the activation of executioner caspases, a hallmark of apoptosis.

-

In Vivo Efficacy Studies

Protocol 3: Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of Venetoclax in a living organism.

-

Method: Human cancer cell lines are implanted into immunocompromised mice.

-

Procedure:

-

Once tumors are established, mice are treated with Venetoclax or a vehicle control.

-

Tumor volume is measured regularly to assess tumor growth inhibition.

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to detect markers of apoptosis (e.g., cleaved caspase-3).

-

Clinical Significance and Therapeutic Applications

Venetoclax, made possible by intermediates like this compound, has demonstrated remarkable clinical efficacy in various hematological malignancies. It is approved for the treatment of:

-

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL) [15][16]

-

Acute Myeloid Leukemia (AML) in specific patient populations.[17][18]

Numerous clinical trials are ongoing to explore the efficacy of Venetoclax in other cancers and in combination with other therapeutic agents.[17][19]

| Malignancy | Clinical Application | Representative Clinical Trial Identifier |

| Chronic Lymphocytic Leukemia (CLL) | Monotherapy and in combination with other agents for relapsed/refractory and previously untreated patients. | NCT02756611, NCT02993523 |

| Acute Myeloid Leukemia (AML) | In combination with hypomethylating agents or low-dose cytarabine for newly-diagnosed patients who are ineligible for intensive chemotherapy. | NCT02993523 |

| Multiple Myeloma (MM) | Investigational use, particularly in patients with t(11;14) translocation. | - |

Mechanisms of Resistance to Venetoclax

Despite its impressive efficacy, resistance to Venetoclax can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.

-

Upregulation of other Anti-apoptotic Proteins: The most common mechanism of resistance is the upregulation of other BCL-2 family members, such as MCL-1 and BCL-xL.[20][21][22] These proteins can compensate for the inhibition of BCL-2 and continue to sequester pro-apoptotic proteins.

-

Mutations in the BCL-2 Gene: Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of Venetoclax, thereby diminishing its inhibitory effect.[21][23] The G101V mutation is a well-characterized example.[11]

-

Alterations in Downstream Apoptotic Machinery: Mutations or deletions in pro-apoptotic effector proteins like BAX can also confer resistance.[24][25]

Figure 2: Key mechanisms of resistance to Venetoclax.

Conclusion

This compound stands as a testament to the critical importance of chemical intermediates in modern drug discovery and development. While its own biological activity is neutral, its role in the synthesis of Venetoclax is profound. The ability of Venetoclax to selectively inhibit BCL-2 and trigger apoptosis in cancer cells has provided a new paradigm for the treatment of hematological malignancies. A deep understanding of the intricate mechanism of action of Venetoclax, from its molecular interactions to its cellular consequences, is essential for researchers, scientists, and drug development professionals. This knowledge not only illuminates the therapeutic value of Venetoclax but also underscores the foundational significance of its synthetic precursors in the ongoing fight against cancer. Future research will undoubtedly focus on overcoming resistance to Venetoclax and expanding its therapeutic reach, a journey that will continue to rely on the precise and efficient synthesis of its core chemical components.

References

-

Frontiers in Oncology. (2023). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. [Link]

-

VENCLEXTA® (venetoclax tablets). Mechanism Of Action. [Link]

-

VENCLEXTA® (venetoclax tablets). Mechanism Of Action. [Link]

-

PubMed. (2018). Pathways and mechanisms of venetoclax resistance. [Link]

-

PubMed. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? [Link]

-

National Institutes of Health. (2019). Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements. [Link]

-

National Cancer Institute. Clinical Trials Using Venetoclax. [Link]

-

Blood. (2022). Mechanisms of resistance to venetoclax. [Link]

-

National Institutes of Health. (2018). Pathways and mechanisms of venetoclax resistance. [Link]

-

Frontiers in Cell and Developmental Biology. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]

-

The Company of Biologists. (2003). The Bcl-2-regulated apoptotic pathway. [Link]

-

Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]

-

Blood. (2023). Novel Mechanisms of Venetoclax Resistance in Acute Myeloid Leukemia Based on Genomic Rearrangements. [Link]

-

OAE Publishing Inc. (2022). Venetoclax resistance: mechanistic insights and future strategies. [Link]

-

National Institutes of Health. (2008). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. [Link]

-

ResearchGate. (2022). Overview of resistance mechanisms against venetoclax. [Link]

-

ResearchGate. (2018). Mechanism of action of venetoclax. [Link]

-

Abbvie Clinical Trials. Study of Oral Venetoclax Tablets in Combination With Intravenous Obinutuzumab Injection to Assess Achievement of Best Response in Adult Participants With Chronic Lymphocytic Leukemia. [Link]

-

ResearchGate. (2019). Fig. 1 Venetoclax binding to BCL-2. [Link]

-

National Institutes of Health. (2019). Venetoclax: evidence to date and clinical potential. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Venetoclax Synthesis: The Critical Role of Intermediates. [Link]

-

ClinicalTrials.gov. (2025). A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy. [Link]

-

ResearchGate. (2019). Venetoclax has high affinity to the BH3-binding grove of BCL2 and it displaces the proapoptotic proteins, which is bound to BCL2. [Link]

-

ClinicalTrials.gov. (2023). A Study to Evaluate the Efficacy of Venetoclax Monotherapy in Relapsed/Refractory Participants With Chronic Lymphocytic Leukemia (CLL). [Link]

-

YouTube. (2021). Molecules in VR: Venetoclax, The First Approved BCL-2 Antagonist for Chronic Lymphocytic Leukemia. [Link]

-

National Institutes of Health. (2017). Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 10. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Study Details Page [abbvieclinicaltrials.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Facebook [cancer.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Venetoclax: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathways and mechanisms of venetoclax resistance [pubmed.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. oaepublish.com [oaepublish.com]

- 23. researchgate.net [researchgate.net]

- 24. ashpublications.org [ashpublications.org]

- 25. researchgate.net [researchgate.net]

Technical Guide: A Phased Approach to the Biological Activity Screening of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a clinical candidate is a rigorous and multi-step process, with biological activity screening forming the critical initial phase. This guide provides an in-depth, technical framework for the comprehensive biological activity screening of the novel compound, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. Given that this molecule is a known intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, a potent anti-cancer agent, the screening strategy outlined herein will have a primary focus on oncology-related activities, while also encompassing a broader exploratory screening to uncover potential novel bioactivities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically sound and logical pathway for elucidating the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Screening this compound

The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of attrition. Early and comprehensive biological activity screening is therefore paramount to identify promising lead compounds and eliminate those with undesirable properties, such as high toxicity.[4][5] The compound this compound presents a compelling case for thorough investigation. Its structural backbone, a substituted cyclohexene, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[6][7][8] More significantly, its role as a precursor to Venetoclax suggests that it may possess inherent biological activity, potentially interacting with cellular pathways involved in apoptosis and cell survival.[1][2]

This guide will detail a phased screening cascade, commencing with fundamental cytotoxicity assessments and progressing to more specific mechanistic assays. The causality behind each experimental choice will be elucidated, ensuring a logical and efficient evaluation of the compound's biological profile.

Phase 1: Foundational Screening - Cytotoxicity and General Viability Assays

The initial step in evaluating any new compound is to determine its effect on cell viability.[9][10] This foundational screening provides a crucial therapeutic window, indicating the concentration range at which the compound can be studied for specific biological effects without causing overt cellular damage.[4]

Principle of Cytotoxicity Screening

Cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells.[4] These assays are fundamental in the early stages of drug development to quickly identify and deprioritize compounds that are overtly toxic to cells.[4][5] A variety of cellular parameters can be assessed, including membrane integrity, metabolic activity, and enzyme function.[4][9]

Experimental Workflow: Cytotoxicity Screening Cascade

The following workflow provides a structured approach to assessing the cytotoxicity of this compound.

Caption: Workflow for Phase 1 cytotoxicity screening.

Detailed Experimental Protocols

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] This provides an indication of the metabolic activity of the cell population.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[9]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration of the compound that causes 50% LDH release (EC50).

Data Presentation

| Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) |

| MCF-7 | MTT | 24 | |

| 48 | |||

| 72 | |||

| LDH | 24 | ||

| 48 | |||

| 72 | |||

| A549 | MTT | 24 | |

| 48 | |||

| 72 | |||

| LDH | 24 | ||

| 48 | |||

| 72 | |||

| HCT116 | MTT | 24 | |

| 48 | |||

| 72 | |||

| LDH | 24 | ||

| 48 | |||

| 72 | |||

| HEK293 | MTT | 24 | |

| 48 | |||

| 72 | |||

| LDH | 24 | ||

| 48 | |||

| 72 |

Phase 2: Exploratory Screening for Broad Biological Activities

Following the initial cytotoxicity assessment, the next phase involves screening the compound across a panel of assays to identify potential therapeutic areas. This broad screening approach is crucial for uncovering novel biological activities that may not be immediately apparent from the compound's structure.[10][12]

Rationale for Broad Screening

A new chemical entity may possess multiple biological activities. A broad screening approach maximizes the chances of identifying a clinically relevant effect. The selection of assays should be guided by the structural features of the compound and any known activities of related molecules.

Proposed Screening Panel

Caption: Proposed panel for broad biological activity screening.

Detailed Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation and Incubation: Inoculate each well with the prepared microbial suspension and incubate at the optimal temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[14][15]

-

Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, which is detected by a colorimetric or fluorometric substrate.

-

Procedure: Follow the manufacturer's protocol, which generally involves incubating the COX-2 enzyme with the test compound and then initiating the reaction with arachidonic acid.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition. Determine the IC50 value.

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Procedure: Mix various concentrations of the compound with a methanolic solution of DPPH.

-

Incubation: Allow the reaction to proceed in the dark for 30 minutes.

-

Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Phase 3: Focused Mechanistic Studies - Investigating Anticancer Potential

Given the compound's relationship to Venetoclax, a targeted investigation into its anticancer properties is warranted.[1][2] This phase will delve into the potential mechanisms by which the compound may exert cytotoxic effects on cancer cells.

Delving into the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is a controlled process that is often a desirable outcome for an anticancer agent, whereas necrosis can lead to inflammation.[9]

Mechanistic Assay Workflow

Caption: Workflow for investigating the mechanism of cell death.

Detailed Experimental Protocols

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspases are a family of proteases that play a central role in the execution of apoptosis.

-

Assay Principle: Use commercially available kits to measure the activity of key caspases, such as the executioner caspases-3 and -7, and the initiator caspases-8 and -9. These assays typically use a caspase-specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.

-

Procedure: Lyse the treated cells and incubate the lysate with the caspase substrate.

-

Measurement: Measure the fluorescence or absorbance to quantify caspase activity.

A decrease in mitochondrial membrane potential is an early event in apoptosis.

-

Assay Principle: Use a fluorescent dye such as JC-1, which accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.

-

Procedure: Treat cells with the compound, then stain with JC-1.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logically structured approach for the biological activity screening of this compound. By progressing from broad cytotoxicity and exploratory screening to focused mechanistic studies, this framework allows for a thorough evaluation of the compound's therapeutic potential. The initial focus on anticancer activity is a rational starting point based on its structural relationship to a known anticancer drug. However, the inclusion of broader screening panels ensures that other potential bioactivities are not overlooked.

Positive results in any of these assays would warrant further investigation, including in vivo studies in animal models, to further elucidate the compound's pharmacological profile and potential as a novel therapeutic agent. The self-validating nature of the proposed protocols, which include both positive and negative controls, ensures the generation of reliable and reproducible data, a cornerstone of successful drug discovery.

References

-

Life Science Applications. Cytotoxicity Assays. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

ResearchGate. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

-

David J. Newman. Screening and identification of novel biologically active natural compounds. [Link]

-

NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

MDPI. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

-

NIH. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? [Link]

-

ResearchGate. In vitro Screening Systems. [Link]

-

PMC - NIH. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

-

MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. [Link]

-

ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases. [Link]

-

MDPI. Research into New Molecules with Anti-Inflammatory Activity. [Link]

-

MDPI. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. [Link]

-

PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

-

PMC - NIH. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. [Link]

-

ACS Publications. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. [Link]

-

Pharmacompass. 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide. [Link]

-

PMC - PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

-

PubChem. 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol. [Link]

-

MDPI. Synthesis, Structure and Antioxidant Activity of Cyclohexene-Fused Selenuranes and Related Derivatives. [Link]

- Google Patents. WO2013014486A1 - Improved synthesis of 2-(4-(4-chlorophenyl) cyclohex-1-enyl) -3, 4-dihydronaphthalen-1 (2h)

-

WIPO Patentscope. WO/2020/049599 PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL. [Link]

-

American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

-

MDPI. Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. [Link]

Sources

- 1. 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. 1228780-51-5|this compound|BLD Pharm [bldpharm.com]

- 4. opentrons.com [opentrons.com]

- 5. kosheeka.com [kosheeka.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Significance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This allylic alcohol, identified by CAS number 1228780-51-5, is a critical chemical intermediate in the manufacturing pathway of Venetoclax, a potent B-cell lymphoma-2 (Bcl-2) inhibitor used in cancer therapy. This document details a robust synthetic protocol for its preparation via the selective 1,2-reduction of its aldehyde precursor, grounded in established principles of modern organic chemistry. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing who require a deep technical understanding of this pivotal compound.

Introduction and Strategic Importance

This compound is a structurally complex molecule that has gained significant importance not for its direct biological activity, but as a crucial building block in the synthesis of advanced pharmaceutical agents. Its primary role is as a key intermediate for Venetoclax, an FDA-approved drug for treating chronic lymphocytic leukemia and other hematological malignancies.[1][2] The precise architecture of this intermediate, featuring a substituted chlorophenyl group attached to a dimethylcyclohexenyl methanol moiety, is essential for the construction of the final, pharmacologically active molecule.

The quality and purity of this intermediate directly influence the efficiency, yield, and impurity profile of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and well-characterized synthetic route is paramount for pharmaceutical manufacturing. This guide focuses on the most logical and efficient pathway for its synthesis: the selective reduction of its corresponding α,β-unsaturated aldehyde.

Synthesis Methodology: Selective 1,2-Reduction

The synthesis of the target allylic alcohol is achieved through the reduction of its immediate precursor, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS 1228837-05-5).[3][4] A critical challenge in the reduction of α,β-unsaturated carbonyls is achieving regioselectivity. Standard reduction with sodium borohydride (NaBH₄) alone often leads to a mixture of products, including the desired 1,2-reduction product (the allylic alcohol) and the undesired 1,4-reduction (conjugate addition) product, which would yield a saturated aldehyde or, upon further reduction, a saturated alcohol.

To overcome this, the Luche reduction is the premier method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes.[5][6] This methodology employs sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent.

Mechanistic Rationale (E-E-A-T)

The success of the Luche reduction hinges on the principles of Hard and Soft Acids and Bases (HSAB) theory.[2][5]

-

The Problem: The hydride (H⁻) from NaBH₄ is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic β-carbon of the conjugated system (1,4-addition).

-

The Solution: Cerium(III) chloride acts as a hard Lewis acid. In an alcohol solvent like methanol, it coordinates to the alcohol, facilitating the in-situ formation of sodium methoxyborohydrides, NaBHₓ(OCH₃)₄₋ₓ.[2][6] These alkoxide-substituted borohydrides are "harder" reducing agents.

-

The Outcome: The harder nucleophile now preferentially attacks the harder electrophilic carbonyl carbon (1,2-addition), yielding the desired allylic alcohol with high selectivity.[5] Furthermore, CeCl₃ activates the carbonyl group by coordinating to its oxygen, further promoting the direct attack at the carbonyl carbon.

This mechanistic understanding allows for the design of a robust and self-validating protocol where the choice of reagents directly ensures the desired chemical outcome.

Experimental Workflow Diagram

Caption: Experimental workflow for the Luche reduction of the aldehyde precursor.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Luche reduction for α,β-unsaturated aldehydes.

Materials and Reagents:

-

2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)[7]

-

Methanol (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) and methanol (approx. 10-15 mL per gram of aldehyde). Stir until the aldehyde is fully dissolved.

-

Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes until the salt is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.

-

Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.2 eq) in small portions over 15-30 minutes. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure this compound.

Compound Characterization and Data

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1228780-51-5 | [8][9] |

| Molecular Formula | C₁₅H₁₉ClO | [5] |

| Molecular Weight | 250.76 g/mol | [5] |

| IUPAC Name | (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methanol | [8] |

Spectroscopic Data (Expected)

While a specific peer-reviewed analysis is not publicly available, the expected spectroscopic data based on the structure would be:

-

¹H NMR: Resonances corresponding to the aromatic protons of the chlorophenyl group, a singlet for the CH₂OH protons, signals for the cyclohexene ring protons, and two distinct singlets for the gem-dimethyl groups.

-

¹³C NMR: Peaks corresponding to the carbons of the chlorophenyl ring, the vinyl carbons of the cyclohexene ring, the carbinol carbon (CH₂OH), and the aliphatic carbons of the ring, including the quaternary carbon of the gem-dimethyl group.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one chlorine atom.

Synthetic Pathway Diagram

Caption: Synthesis of the target methanol via Luche reduction of the aldehyde precursor.

Conclusion

This compound is a non-trivial synthetic intermediate whose availability in high purity is essential for the production of the life-saving drug Venetoclax. The application of established and reliable synthetic methodologies, such as the Luche reduction, provides a robust and scalable route to this compound. This guide has outlined the key theoretical principles, a detailed experimental protocol, and the strategic context for its synthesis, providing a vital resource for professionals in pharmaceutical development and manufacturing.

References

-

Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

-

Ningbo Innopharmchem. (n.d.). Optimizing Venetoclax Synthesis: The Critical Role of Intermediates. Pharmaffiliates Blog. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 1228780-51-5. Retrieved from [Link]

-

Wikipedia. (2023). Luche reduction. Retrieved from [Link]

-

Chem-Station. (2014). Luche Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

-

Masterson, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde. Retrieved from [Link]

-

WIPO. (2020). (WO/2020/049599) PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL}SULFONYL)-2-(1H-PYRROLO[2,3-B]PYRIDIN-5-YLOXY)BENZAMIDE). Patentscope. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Luche Reduction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 5. Luche reduction - Wikipedia [en.wikipedia.org]

- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cphi-online.com [cphi-online.com]

An In-Depth Technical Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol: A Key Intermediate in the Synthesis of Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is a substituted cyclohexene derivative that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial building block in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor used in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL).[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this pivotal intermediate, with a focus on its role in the manufacturing of Venetoclax.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are essential for sourcing, characterizing, and ensuring the quality of the compound in a research and development setting.

| Property | Value | Source(s) |

| IUPAC Name | [2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol | [3] |

| CAS Number | 1228780-51-5 | [4] |

| Molecular Formula | C₁₅H₁₉ClO | [5] |

| Molecular Weight | 250.76 g/mol | [5] |

| InChI Key | ZTRTWRMYWVEPEP-UHFFFAOYSA-N | [3] |

| SMILES | CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C | [3] |

| PubChem CID | 66713205 | [3] |

Spectroscopic Analysis

Characterization of this compound is typically achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum is available for this compound.[6] Key expected signals include:

-

Aromatic Protons: Doublets in the range of δ 7.0-7.4 ppm, corresponding to the protons on the chlorophenyl ring.

-

Allylic Protons: A singlet for the -CH₂OH protons.

-

Cyclohexene Protons: Signals for the vinyl and aliphatic protons on the cyclohexene ring.

-

Dimethyl Protons: A singlet corresponding to the two methyl groups at the C4 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the aromatic carbons, the double bond carbons of the cyclohexene ring, the carbon bearing the hydroxyl group, the quaternary carbon of the dimethyl group, and the aliphatic carbons of the cyclohexene ring.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of a water molecule from the alcohol and cleavage of the cyclohexene ring.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route:

Caption: A proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 1-(4-chlorophenyl)-4,4-dimethylcyclohexanol: 4,4-Dimethylcyclohexanone is reacted with a 4-chlorophenyl Grignard or organolithium reagent in an appropriate ether solvent (e.g., THF, diethyl ether) under anhydrous conditions. The reaction is then quenched with an aqueous solution of ammonium chloride to yield the tertiary alcohol.

-

Dehydration to form 1-(4-chlorophenyl)-4,4-dimethylcyclohexene: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid) with heating to produce the corresponding cyclohexene derivative.

-

Formylation to yield 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde: The cyclohexene is formylated at the vinylic position using a reagent such as N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction). This introduces the aldehyde functional group.

-

Reduction to this compound: The resulting aldehyde is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent (e.g., methanol, ethanol).

Application in Venetoclax Synthesis

The primary utility of this compound is as a precursor to the piperazine-containing fragment of Venetoclax.[9][10] The synthesis involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with piperazine.

Synthetic Workflow for Venetoclax Intermediate

Sources

- 1. US10934289B2 - Solid state forms of venetoclax and its process for the preparation there of - Google Patents [patents.google.com]

- 2. WO2020003272A1 - An improved process for the preparation of venetoclax - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 1228780-51-5 [chemicalbook.com]

- 5. 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol | C15H19ClO | CID 58237691 - PubChem [pubchem.ncbi.nlm.nih.gov]